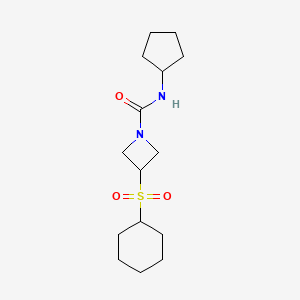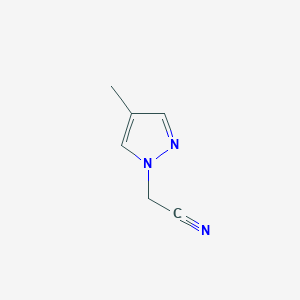
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a complex organic compound with a unique molecular structure It is characterized by the presence of a bromophenyl group, a propyl chain, and a trihydrocinnolinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane typically involves multi-step organic reactions. The starting materials often include bromobenzene derivatives and propyl-substituted cinnoline compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- Aza(3-(4-bromophenyl)-7-ethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
Uniqueness
Aza(3-(4-bromophenyl)-7-propyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propyl substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3/b22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODLNCWXFGFHKI-RELWKKBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)
![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)



![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)
![N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2373064.png)



